(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
Description
(1-Methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride is a triazole-derived compound featuring a methyl-substituted 1,2,3-triazole ring and a methanamine group, stabilized as a hydrochloride salt (CAS: 1781060-19-2) . Triazole derivatives are pivotal in medicinal chemistry due to their structural versatility, metabolic stability, and ability to participate in hydrogen bonding and π-π interactions . This compound is synthesized via click chemistry or related methods, leveraging the reactivity of azide-alkyne cycloaddition to form the triazole core . Its hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications, though specific biological activity data remain unreported in the provided evidence .
Properties
IUPAC Name |
(3-methyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-4(2-5)3-6-7-8;/h3H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPIBFYMNZDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781060-19-2 | |
| Record name | 1-(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction can be summarized as follows:
Formation of the Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride involves its ability to form stable complexes with various biological targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, enhancing its binding affinity to proteins and enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
- Key Differences : The triazole ring is substituted at positions 1,2,4 instead of 1,2,3, and the methanamine group is replaced by ethylamine.
- Implications: 1,2,4-triazoles exhibit distinct electronic properties and binding affinities compared to 1,2,3-triazoles.
(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine Dihydrochloride
- Key Differences : Incorporates a tetrazole ring (four nitrogen atoms) instead of triazole.
- Implications : Tetrazoles are more acidic (pKa ~4.5–5.0) due to the additional nitrogen, which can influence solubility and metal coordination. The dihydrochloride salt further enhances solubility but may affect crystallinity .
[3-(Phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine Hydrochloride
- Key Differences: Features a phenoxymethyl substituent on the triazole.
Physicochemical Properties
| Compound Name | Solubility (HCl Salt) | LogP (Predicted) | Stability |
|---|---|---|---|
| (1-Methyl-1H-1,2,3-triazol-5-yl)methanamine HCl | High | ~0.5 | Stable at RT |
| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl | Moderate | ~1.2 | Hygroscopic |
| [3-(Phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine HCl | Low | ~2.8 | Light-sensitive |
RT = Room Temperature; LogP = Octanol-water partition coefficient.
The hydrochloride salt of the target compound offers superior solubility compared to non-ionic analogs, critical for formulation in aqueous media . In contrast, the dihydrochloride salt of the tetrazole derivative provides even higher solubility but may complicate crystallization .
Biological Activity
(1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride is a small molecule derived from the 1,2,3-triazole family, known for its versatile applications in medicinal chemistry and biological research. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its unique structural features allow it to interact effectively with various biological targets, making it a subject of interest in drug development.
- Chemical Formula : C4H8N4·HCl
- Molecular Weight : 132.59 g/mol
- CAS Number : 1781060-19-2
The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and enzymes. The triazole ring facilitates interactions through hydrogen bonding and π-stacking, enhancing its binding affinity. This compound can inhibit enzyme activity by occupying active or allosteric sites, thereby modulating various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of triazole demonstrate MIC values as low as 8 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Triazole Derivative A | S. aureus | 8 |
| Triazole Derivative B | E. coli | 4 |
| This compound | G+ Strains | <10 |
This suggests that this compound may have comparable efficacy against pathogenic bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and cell cycle arrest.
- IC50 Values : Research has reported IC50 values ranging from 3.4 µM to 60.1 µM against different cancer cell lines such as HL-60 and MDAMB-231 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 3.4 | Induction of ROS |
| MDAMB-231 | 60.1 | Cell cycle arrest |
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC value of less than 10 µM.
- The compound's effectiveness was enhanced under light irradiation conditions, suggesting potential applications in photodynamic therapy.
-
Anticancer Research :
- In vitro studies on lung cancer cells revealed that treatment with this compound resulted in a therapeutic index of 7.69, indicating a higher toxicity towards cancer cells compared to normal cells.
- The mechanism involved blocking cell mitosis during the G1 phase and inducing reactive oxygen species (ROS), leading to programmed cell death .
Q & A
Q. What are the recommended synthetic routes for (1-methyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield?
The synthesis typically involves cyclization of propargylamine derivatives with azides under copper-catalyzed "click chemistry" conditions. Key steps include:
- Cyclization : Reaction of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde with hydroxylamine to form the oxime intermediate.
- Reduction : Use of sodium cyanoborohydride or catalytic hydrogenation to reduce the oxime to the primary amine.
- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst loading (CuI vs. CuSO4/ascorbate) to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR verify the triazole ring protons (δ 7.5–8.0 ppm) and methyl group (δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 157.09 for the free base).
- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, particularly for the triazole ring and amine group .
Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
The hydrochloride salt enhances hygroscopicity, requiring storage in desiccated environments (<20% humidity) at 2–8°C. Stability studies using thermogravimetric analysis (TGA) show decomposition above 200°C, with no significant degradation at room temperature for 12 months when protected from light .
Advanced Research Questions
Q. What methodologies are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., ) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Molecular Dynamics (MD) Simulations : Uses structural data (e.g., InChIKey: ORYGVNUSJFMQIV) to model binding modes in silico .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from impurities or divergent assay conditions. Mitigation strategies include:
- Purity Validation : HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N ±0.3%).
- Standardized Assays : Replicate experiments using cell lines (e.g., HEK293) with controlled passage numbers and serum-free media to reduce variability .
Q. What approaches are effective for structure-activity relationship (SAR) studies of triazole derivatives like this compound?
- Substituent Variation : Synthesize analogs with ethyl, propyl, or aryl groups at the triazole 1-position.
- Biological Screening : Test analogs against Gram-positive bacteria (e.g., S. aureus) to correlate substituent hydrophobicity with MIC values.
- Computational QSAR : Use Gaussian or AutoDock Vina to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. How can computational modeling guide the optimization of this compound’s solubility for in vivo studies?
- Solubility Prediction : Tools like ALOGPS estimate logP values; hydrochloride salts typically reduce logP by 1–2 units.
- Co-solvent Screening : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.
- Salt Screening : Compare hydrochloride, sulfate, and mesylate salts for enhanced aqueous solubility .
Q. What are the best practices for assessing potential toxicity in preclinical models?
- In Vitro Cytotoxicity : MTT assays in HepG2 cells (IC50 > 100 µM suggests low toxicity).
- In Vivo Acute Toxicity : Administer 50–200 mg/kg doses in rodent models, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Methodological Notes
- Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., SPR + ITC) and reference standard compounds (e.g., PubChem CID 72214389) .
- Hazard Mitigation : Follow SDS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hoods for powder handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
